Bienvenue dans la boutique en ligne BenchChem!

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one

Medicinal Chemistry Anticancer Drug Synthesis Thymidylate Synthase Inhibitors

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one (also indexed as 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one; molecular formula C11H11NO2, molecular weight 189.21 g/mol) is a heterocyclic compound belonging to the 4H-benzo[d][1,3]oxazin-4-one class, characterized by a benzene ring fused to an oxazine ring with methyl substituents at positions 2, 6, and 7. Unlike many benzoxazinones that function directly as bioactive agents, this compound serves primarily as a critical synthetic intermediate in the industrial-scale preparation of quinazoline antifolate thymidylate synthase (TS) inhibitors, most notably Plevitrexed (ZD-9331/BGC-9331), a clinically investigated non-polyglutamatable anticancer agent.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13660573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(OC2=O)C
InChIInChI=1S/C11H11NO2/c1-6-4-9-10(5-7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3
InChIKeyTXCLXBACUSXMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one: A Key Heterocyclic Intermediate for Quinazoline Antifolate Drug Synthesis


2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one (also indexed as 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one; molecular formula C11H11NO2, molecular weight 189.21 g/mol) [1] is a heterocyclic compound belonging to the 4H-benzo[d][1,3]oxazin-4-one class, characterized by a benzene ring fused to an oxazine ring with methyl substituents at positions 2, 6, and 7 [2]. Unlike many benzoxazinones that function directly as bioactive agents, this compound serves primarily as a critical synthetic intermediate in the industrial-scale preparation of quinazoline antifolate thymidylate synthase (TS) inhibitors, most notably Plevitrexed (ZD-9331/BGC-9331), a clinically investigated non-polyglutamatable anticancer agent [3]. The compound is synthesized via cyclization of N-acetyl dimethylanthranilic acid with acetic anhydride and subsequently converted to 2,6,7-trimethyl-4(3H)-quinazolinone by aqueous ammonia treatment, enabling downstream elaboration to the final drug substance [3].

Why 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one Cannot Be Replaced by Other Benzoxazinones in Drug Synthesis


Generic substitution of 2,6,7-trimethyl-4H-benzo[d][1,3]oxazin-4-one with other 4H-benzo[d][1,3]oxazin-4-one derivatives is not feasible in the Plevitrexed synthesis pathway because the precise 2,6,7-trimethyl substitution pattern is structurally mandated by the final drug's pharmacophore. Electron-donating methyl groups at positions 6 and 7 on the benzene ring are essential for directing regioselective electrophilic bromination at the 6-methyl position, a key downstream step exploited in the synthesis of 6-(bromomethyl)-2,7-dimethyl-4-oxo-3(4H)-quinazolinyl intermediates [1]. Furthermore, the class-level property of 4H-benzo[d][1,3]oxazin-4-ones dictates that electron-donating substituents on the benzene ring favor formation of the fully unsaturated benzoxazin-4-one product, whereas electron-withdrawing groups tend to produce undesired dihydro analogs [2]. Compounds lacking the 6- and 7-methyl substitution (e.g., unsubstituted 4H-benzo[d][1,3]oxazin-4-one or 2-methyl-4H-benzo[d][1,3]oxazin-4-one) would neither produce the correct quinazolinone core nor permit the specific bromomethyl functionalization required for the convergent fragment coupling that assembles the final drug molecule [1].

Quantitative Differentiation Evidence for 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one Versus Its Closest Analogs


Structural Specificity: The 2,6,7-Trimethyl Pattern Is Irreplaceable for Plevitrexed Synthesis

In the convergent synthesis of Plevitrexed (ZD-9331), a non-polyglutamatable thymidylate synthase inhibitor with Ki = 0.44 nM , the benzoxazinone intermediate (II) carrying methyl groups at positions 2, 6, and 7 is the exclusive intermediate that yields the requisite 2,6,7-trimethyl-4(3H)-quinazolinone (III) upon ammonolysis [1]. Substitution at these positions is not decorative but constitutive: the 2-methyl group defines the TS inhibitor pharmacophore, while the 6- and 7-methyl groups direct regioselective NBS bromination exclusively to the 6-methyl position after POM protection, affording the 6-bromomethyl compound (V) that is essential for convergent coupling with the p-aminobenzoate fragment [1]. Any deviation from this substitution pattern—such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one (lacking 6,7-dimethyl groups) or 6,7-dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one—would produce a structurally divergent quinazolinone and preclude the specific bromomethyl handle required for fragment assembly.

Medicinal Chemistry Anticancer Drug Synthesis Thymidylate Synthase Inhibitors

Electron-Donating Methyl Substituents Favor the Benzoxazin-4-One Product Over Dihydro Analog By-Products

In the one-pot synthesis of 4H-benzo[d][1,3]oxazin-4-ones from substituted anthranilic acids and orthoesters, the product distribution between the fully unsaturated benzoxazin-4-one and the dihydro analog (2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one) is governed by the electron density on the aromatic ring [1]. Electron-donating groups (EDGs) such as methyl strongly favor the desired 4H-benzo[d][1,3]oxazin-4-one product, while electron-withdrawing groups (EWGs) tend to favor the dihydro product [1]. The 2,6,7-trimethyl substitution pattern, bearing three EDGs, is therefore predicted to provide a higher intrinsic selectivity for the benzoxazin-4-one product compared to analogs with EWGs (e.g., 6-chloro or 6-trifluoromethyl derivatives), reducing the burden of dihydro by-product separation.

Heterocyclic Chemistry Reaction Selectivity Process Chemistry

Ammonolysis Conversion: Efficient Transformation to the Quinazolinone Scaffold Essential for Drug Assembly

The 2,6,7-trimethyl-4H-benzo[d][1,3]oxazin-4-one intermediate is converted to 2,6,7-trimethyl-4(3H)-quinazolinone by treatment with aqueous ammonia [1]. This ring-expansion/rearrangement is a well-established transformation for 4H-3,1-benzoxazin-4-ones with carbon substituents at the 2-position [2]. In the Plevitrexed synthetic route, this step proceeds without isolation of the benzoxazinone intermediate in a telescoped sequence: cyclization of N-acetyl dimethylanthranilic acid (I) with acetic anhydride yields the benzoxazinone (II), which is directly treated with aqueous ammonia to furnish the quinazolinone (III) [1]. The 2-methyl substituent is specifically preserved during this transformation, placing the methyl group at the C2 position of the quinazolinone—a structural feature critical for TS inhibitory activity in the final drug [3].

Synthetic Methodology Heterocycle Interconversion Process Development

Regioselective Bromination: 6,7-Dimethyl Substitution Directs Exclusive Functionalization at the 6-Methyl Position

After POM protection of the 2,6,7-trimethyl-4(3H)-quinazolinone (III), treatment with N-bromosuccinimide (NBS) in the presence of AIBN yields the 6-bromomethyl compound (V) as the exclusive monobromination product [1]. The presence of two methyl groups at positions 6 and 7 creates a unique regiochemical situation: the 6-methyl group is selectively brominated while the 7-methyl group remains intact [1]. This selectivity is critical because the 6-bromomethyl handle serves as the electrophilic coupling partner for the p-aminobenzoate fragment, a step that defines the convergent assembly strategy [2]. Analogs lacking the 6-methyl group or bearing alternative substituents at position 6 (e.g., methoxy, chloro) would either fail to generate the requisite electrophilic handle or produce mixtures of regioisomeric products, introducing purification burdens and reducing overall yield.

Regioselective Synthesis C-H Functionalization Process Chemistry

Prioritized Procurement and Application Scenarios for 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one


GMP Intermediate Supply for Plevitrexed (ZD-9331) and Related C2-Methyl Quinazoline Antifolate Manufacturing

The primary and most validated application scenario for 2,6,7-trimethyl-4H-benzo[d][1,3]oxazin-4-one is as the key cyclization intermediate in the synthesis of Plevitrexed and structurally related C2-methyl quinazoline antifolate thymidylate synthase inhibitors [1]. In this context, the benzoxazinone (II) is prepared from N-acetyl dimethylanthranilic acid (I) and acetic anhydride, then telescoped directly into ammonolysis to yield 2,6,7-trimethyl-4(3H)-quinazolinone (III) [1]. Procurement specifications for this scenario should prioritize: (a) high purity (>97% by HPLC) to avoid carryover of anthranilic acid starting material, (b) consistent batch-to-batch reactivity in the ammonolysis step, and (c) absence of dihydro by-products that would propagate through the synthetic sequence [2].

Structure-Activity Relationship (SAR) Studies on C2-Methyl Quinazoline Antifolates Requiring 6,7-Disubstituted Benzoxazinone Precursors

For medicinal chemistry teams exploring SAR around the quinazoline core of TS inhibitors, this benzoxazinone serves as a versatile entry point to diverse 6,7-disubstituted quinazolinones [1]. The benzoxazinone can be treated with various nitrogen nucleophiles (amines, hydrazines) to generate 3-substituted quinazolinones with the 6,7-dimethyl pattern conserved [3]. This contrasts with 2-aryl benzoxazinones, which introduce different electronic properties at C2 and may alter the ammonolysis/nucleophilic ring-opening kinetics. The trimethyl benzoxazinone thus enables systematic exploration of N3 substituent effects while holding the C2-methyl and 6,7-dimethyl benzo-substitution constant.

Process Development and Scale-Up Studies for Convergent Fragment Coupling Strategies Using 6-Bromomethylquinazolinone Electrophiles

The downstream 6-bromomethyl compound (V) derived from this benzoxazinone is the electrophilic coupling partner in the convergent assembly of Plevitrexed [1]. Process development groups optimizing the bromination step benefit from the well-defined regiochemistry conferred by the 6,7-dimethyl pattern, which eliminates the need for extensive chromatographic purification of the bromomethyl intermediate [2]. Procurement for process development should specify the benzoxazinone's reactivity profile in the cyclization-ammonolysis sequence and confirm compatibility with telescoped processing conditions.

Reference Standard for Analytical Method Development in Benzoxazinone-to-Quinazolinone Conversion Monitoring

Given the class-level property that electron-donating substituents favor benzoxazin-4-one formation while electron-withdrawing groups promote dihydro by-product [2], the 2,6,7-trimethyl derivative represents an extreme EDG case that can serve as a reference standard for developing HPLC or UPLC methods to monitor conversion completeness and by-product profiles in benzoxazinone syntheses. The three methyl groups provide strong UV chromophore enhancement and distinct retention time compared to less substituted analogs, facilitating method development for in-process control.

Quote Request

Request a Quote for 2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.